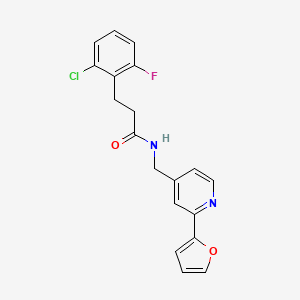

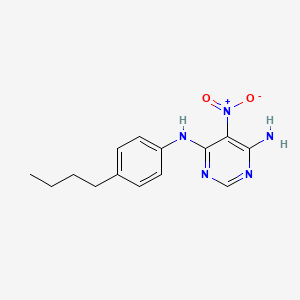

N-(1-(benzofuran-2-yl)propan-2-yl)-2-(m-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

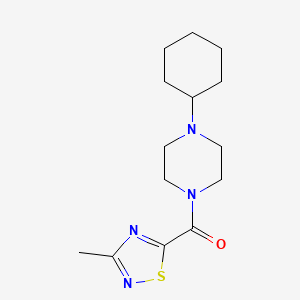

The compound N-(1-(benzofuran-2-yl)propan-2-yl)-2-(m-tolyl)acetamide is a chemical derivative that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring system. These compounds are of interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One such method is the Claisen–Schmidt-type condensation reaction, which has been utilized to synthesize a novel N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide derivative with a 75% yield . Although this derivative is not the exact compound , the methodology could potentially be adapted for the synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-2-(m-tolyl)acetamide.

Another approach involves cascade reactions, specifically sequential Pd(0)-catalyzed deallylation followed by Pd(II)-catalyzed aminocarbonylative heterocyclization. This process starts from 1-(2-allyloxyaryl)-2-yn-1-ols and involves the formation of 2-benzofuran-2-ylacetamides . This method showcases the versatility of palladium catalysis in constructing benzofuran frameworks and could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran moiety, which is a bicyclic structure composed of a benzene ring fused to a furan ring. The specific substituents attached to this core structure, such as the acetamide group in the case of N-(1-(benzofuran-2-yl)propan-2-yl)-2-(m-tolyl)acetamide, can significantly influence the compound's chemical properties and biological activity.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions depending on their functional groups. The acetamide moiety, for example, can participate in reactions typical of amides, such as hydrolysis or nucleophilic acyl substitution. The presence of the benzofuran ring also allows for electrophilic aromatic substitution reactions, which can be used to introduce additional substituents or modify existing ones.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives like N-(1-(benzofuran-2-yl)propan-2-yl)-2-(m-tolyl)acetamide are influenced by their molecular structure. These properties include solubility, melting point, boiling point, and stability, which are important for the compound's handling and potential applications. The electronic properties of the benzofuran ring, such as its aromaticity and electron density distribution, also affect its reactivity and interaction with biological targets.

Aplicaciones Científicas De Investigación

Pharmacological Potential

Compounds structurally related to benzofuran have been extensively studied for their pharmacological properties. For instance, benzofuran-acetamide scaffolds have demonstrated potential anticonvulsant activity, indicating their utility in developing new treatments for epilepsy and other seizure disorders (Shakya et al., 2016). Similarly, acetamide derivatives have been synthesized and investigated for their analgesic activities, suggesting the therapeutic relevance of this chemical class in pain management (Kaplancıklı et al., 2012).

Synthetic Chemistry Applications

In synthetic chemistry, the versatility of benzofuran derivatives is highlighted through various synthetic approaches and modifications. The Claisen—Eschenmoser reaction has been utilized for the synthesis of hydroxymethylbenzofurans, demonstrating the adaptability of benzofuran compounds in chemical synthesis (Mukhanova et al., 2007). Furthermore, the palladium-catalyzed tandem intramolecular oxy/amino-palladation/isocyanide insertion showcases an innovative method for synthesizing α-benzofuranyl/indolylacetamides, expanding the toolbox for creating complex organic molecules (Thirupathi et al., 2014).

Material Science and Biological Applications

Benzofuran derivatives also find applications in materials science and as biological probes. For example, modulation of the benzofuran structure has been explored to optimize linear and nonlinear optical properties for potential use in biological imaging, highlighting the compound's utility in developing fluorescent probes for medical diagnostics (Krawczyk, 2020). Additionally, zeolite-catalyzed acylation of benzofuran compounds points towards their utility in synthesizing novel platform chemicals, further demonstrating the broad applicability of these compounds in various scientific research domains (Richard et al., 1996).

Propiedades

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-14-6-5-7-16(10-14)12-20(22)21-15(2)11-18-13-17-8-3-4-9-19(17)23-18/h3-10,13,15H,11-12H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDXCFXHDDLTLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC(C)CC2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(benzofuran-2-yl)propan-2-yl)-2-(m-tolyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine](/img/structure/B2508217.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508221.png)

![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2508224.png)

![2-(4-chlorophenyl)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2508229.png)

![2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2508232.png)

![1-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2508236.png)